N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are well-known pharmacophores and have been prepared from various precursors .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidines involves various methods. One such method involves the transformation of dimethyl acetone-1,3-dicarboxylate . Another method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Chemical Reactions Analysis
The chemical reactions involving pyrido[1,2-a]pyrimidines are diverse. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Wissenschaftliche Forschungsanwendungen
Structural and Thermochemical Studies
Research has explored the structural and thermochemical properties of related compounds, highlighting their potential in forming molecular complexes and solvates. These studies provide insights into the stability, molar ratios, and alternative routes for preparing anhydrous co-crystals, expanding the possibilities for new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Tan, & Chow, 2013).
Anticancer and Antimicrobial Applications
Several studies focus on the synthesis of new heterocycles incorporating similar moieties, displaying significant anticancer and antimicrobial activities. These findings suggest the potential of such compounds in the development of novel therapeutic agents against various cancer cell lines and microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Molecular Interactions and Drug Design
Investigations into the molecular interactions, crystal structures, and drug design strategies of related compounds have been conducted. This research aids in understanding the molecular basis of drug action, facilitating the design of more effective and targeted pharmaceutical agents. Structural analyses, for example, have uncovered specific tautomeric forms and heteromeric intermolecular interactions, crucial for drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Photophysical Properties and Sensing Applications
The photophysical properties of pyrimidine-phthalimide derivatives related to the compound have been synthesized and studied for their potential in pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned for specific applications in sensing and material science (Yan, Meng, Li, Ge, & Lu, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s suggested that similar compounds bind into the active site of certain enzymes, such as integrase, where the keto oxygen atom at position c-4 and nitrogen atom of the ring moiety chelate the mg2+ ion . This could potentially be a mode of action for this compound as well.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have shown moderate inhibitory properties against certain viruses , suggesting that this compound may also have antiviral effects.
Eigenschaften
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-20-14(8-10)18-11(2)15(17(20)23)19-16(22)12-4-3-5-13(9-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJVDCHNVGPFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.